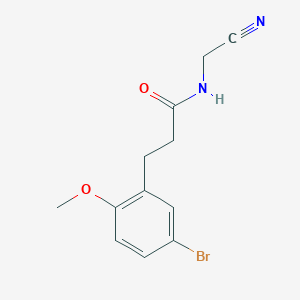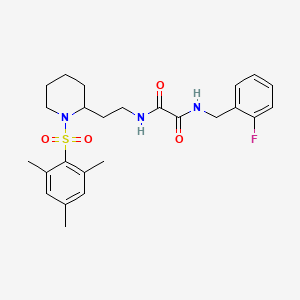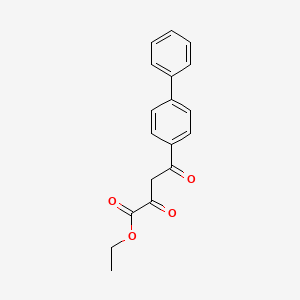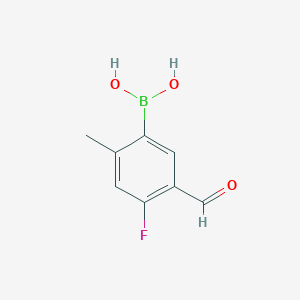
3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide, also known as Br-MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Br-MPA is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
Wirkmechanismus
3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide inhibits the enzyme FAAH, which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide increases the levels of endocannabinoids, which can then bind to cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide has been shown to have analgesic and anti-inflammatory effects, likely due to the increased levels of endocannabinoids. 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide has been investigated for its potential use in treating obesity, as endocannabinoids are involved in the regulation of appetite and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide is its specificity for FAAH, which allows for more targeted effects compared to other compounds that may affect multiple enzymes. However, one limitation of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide is its relatively low potency, which may require higher doses for effective results.
Zukünftige Richtungen
For research on 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide include investigating its potential use in treating various neurological and metabolic disorders. Additionally, further studies on the mechanism of action and biochemical effects of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide may provide insights into the development of more effective treatments for these conditions.
Synthesemethoden
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-cyanomethylpropanamide in the presence of triethylamine to yield 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide. The overall yield of this synthesis is approximately 50%.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide has been extensively studied for its potential applications in drug discovery and development. As an inhibitor of FAAH, 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide has been shown to increase levels of endocannabinoids, which are known to have analgesic and anti-inflammatory effects. 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide has also been investigated for its potential use in treating anxiety, depression, and other neurological disorders.
Eigenschaften
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-17-11-4-3-10(13)8-9(11)2-5-12(16)15-7-6-14/h3-4,8H,2,5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDRHLSMNRGBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2560886.png)
![Methyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2560891.png)
![3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2560892.png)
![4-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2560894.png)



![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(oxolane-2-carbonyl)piperazine](/img/structure/B2560901.png)



![6-(iodomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2560905.png)
![4-butoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2560907.png)